N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
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Description
N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C27H24N4O3S and its molecular weight is 484.57. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis of Analogues as Inhibitors
A study by Shukla et al. (2012) explored the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, aiming to identify potent GLS inhibitors with improved drug-like properties. The research found that some truncated analogs maintained potency and offered a chance to enhance aqueous solubility, with specific analogs showing promising in vitro and in vivo activity against lymphoma B cells (Shukla et al., 2012).
Organophosphorus Compounds and Sulfanyl Derivatives
Pedersen and Lawesson (1974) investigated organophosphorus compounds, revealing reactions that produce derivatives with potential for further functionalization, which could be relevant for synthesizing compounds with specific sulfanyl groups (Pedersen & Lawesson, 1974).
Computational and Pharmacological Evaluation of Heterocyclic Compounds
Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including sulfanyl-oxadiazoles, for toxicity assessment, tumor inhibition, and anti-inflammatory actions. This study underscores the importance of computational methods in predicting the biological activities of complex molecules (Faheem, 2018).
Antibacterial Activity of Novel Amide Derivatives
Debnath and Ganguly (2015) synthesized and evaluated a series of novel amide derivatives for their antibacterial and antifungal activities. This research highlights the antimicrobial potential of structurally complex acetamide derivatives, demonstrating the relevance of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-3-17-8-10-18(11-9-17)28-23(32)16-35-27-30-24-21-6-4-5-7-22(21)29-25(24)26(33)31(27)19-12-14-20(34-2)15-13-19/h4-15,29H,3,16H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVXKUVCQXTVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.